1-(1,3-benzoxazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several heterocyclic rings including benzoxazole, pyridine, and thiazole. These structures are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the heterocyclic rings in separate steps, followed by their connection using suitable coupling reactions. The exact methods would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the pyrrolidine core. The electronic and steric properties of these groups would significantly influence the compound’s reactivity and interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the reactivity of the heterocyclic rings. For example, the benzoxazole ring might undergo electrophilic substitution, while the pyridine ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen and oxygen atoms in the heterocyclic rings would likely make the compound polar and potentially soluble in water .Scientific Research Applications
Discovery and Evaluation of Kinase Inhibitors
Research on substituted benzamides, closely related to the chemical structure , has identified potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds, including aminothiazole-based analogues, demonstrate excellent kinase selectivity, favorable pharmacokinetic properties, and significant in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Synthesis and Functionalization Reactions
Investigations into the reactivity and functionalization of pyrazole and benzoxazole derivatives have led to the synthesis of various heterocycles. These studies explore the mechanisms and efficiency of reactions, offering insights into novel synthetic pathways for complex molecules (Yıldırım et al., 2005).
Development of Heterocyclic Compounds
Research has also focused on the synthesis of novel heterocyclic compounds, including derivatives of naphthyridine and isoxazole. These compounds are synthesized using catalytic methods and are investigated for their potential applications in medicinal chemistry and material science (Guleli et al., 2019).
Prediction of Biological Activity
Studies on oxadiazole and pyrrolidin-2-one derivatives have utilized computational methods to predict biological activity. These predictions help in the identification of potential therapeutic agents by assessing their pharmacological properties (Kharchenko et al., 2008).
Insecticidal Assessment
Some research has been dedicated to the synthesis and evaluation of heterocycles incorporating thiadiazole moieties for their insecticidal properties. These studies aim to develop new agents against agricultural pests, contributing to the field of agrochemistry (Fadda et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-18(24-19-22-15(12-28-19)13-6-3-4-10-21-13)16-8-5-11-25(16)20-23-14-7-1-2-9-17(14)27-20/h1-4,6-7,9-10,12,16H,5,8,11H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGZQKFSXMUOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=NC(=CS4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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